molecular formula C14H14BrF2N3O2S B2894068 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034334-88-6

4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2894068
CAS No.: 2034334-88-6
M. Wt: 406.25
InChI Key: JFVOHHQFHNRSRG-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide ( 2034334-88-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its significant role in medicinal chemistry . The 1,2,4-oxadiazole ring is prized for its high chemical and thermal stability, and it is frequently employed as a bioisostere for ester and amide functional groups, which can enhance the metabolic stability of drug candidates . This specific compound incorporates a 4,4-difluorocyclohexyl group attached to the oxadiazole ring and a brominated thiophene carboxamide chain, making it a valuable chemical tool for probing new biological pathways. Compounds based on the 1,2,4-oxadiazole structure have demonstrated a wide range of pharmacological activities in scientific literature, including potential as c-KIT kinase inhibitors, which are relevant in oncology and other disease areas . The structural motifs present in this molecule suggest its primary research value lies in early-stage drug discovery, particularly in the development and screening of targeted therapies. It is supplied for use in biochemical assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2N3O2S/c15-9-5-10(23-7-9)13(21)18-6-11-19-12(20-22-11)8-1-3-14(16,17)4-2-8/h5,7-8H,1-4,6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVOHHQFHNRSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide reveals three critical fragments:

  • Thiophene-2-carboxamide core : Functionalized with a bromine atom at the 4-position.
  • 1,2,4-Oxadiazole ring : Substituted with a 4,4-difluorocyclohexyl group at the 3-position.
  • Methylene linker : Connects the oxadiazole and thiophene moieties.

Key synthetic challenges include ensuring regioselectivity during bromination, optimizing cyclization conditions for the oxadiazole ring, and achieving high-yield coupling between fragments.

Formation of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions, often employing amidoximes or hydrazides as precursors.

Conventional Cyclization Methods

Traditional approaches involve refluxing amidoximes with acyl chlorides or carboxylic acid derivatives in polar aprotic solvents. For example, cyclization of 4,4-difluorocyclohexylamidoxime with chloroacetyl chloride in dichloromethane yields the 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole scaffold. However, these methods suffer from prolonged reaction times (6–24 hours) and moderate yields (50–65%).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Sahoo et al. demonstrated that irradiating a mixture of amidoxime and carboxylic acid derivatives at 210 W for 10–15 minutes in ethanol with glacial acetic acid achieves cyclization yields exceeding 85%. This method reduces energy consumption and avoids corrosive reagents like phosphorus oxychloride.

Table 1: Comparison of Oxadiazole Cyclization Methods
Method Conditions Time Yield (%)
Conventional Heating Dichloromethane, reflux 6–24 h 50–65
Microwave Irradiation Ethanol, 210 W, glacial acetic acid 10–15 m 85–94

Introduction of the 4,4-Difluorocyclohexyl Group

The difluorocyclohexyl group is introduced via nucleophilic substitution or coupling reactions. A preferred route involves reacting 4,4-difluorocyclohexylamine with a pre-formed oxadiazole intermediate bearing a leaving group (e.g., chloride) at the 3-position. Using cesium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution yields of 70–78%.

Bromination of the Thiophene Carboxamide

Regioselective bromination at the 4-position of the thiophene ring is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions. This method ensures minimal di-bromination and yields 4-bromothiophene-2-carboxamide in 88–92% purity. Alternatives like bromine in acetic acid are less favored due to side reactions.

Coupling of Oxadiazole and Thiophene Moieties

The final step involves connecting the oxadiazole and thiophene fragments via a methylene linker.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are employed to attach the methylene group. For example, reacting 3-(4,4-difluorocyclohexyl)-5-(bromomethyl)-1,2,4-oxadiazole with 4-bromothiophene-2-carboxamide in the presence of palladium(0) tetrakis(triphenylphosphine) and potassium phosphate in 1,4-dioxane at 90°C for 18 hours yields the target compound in 33–40% yield.

Amide Bond Formation

An alternative route involves forming an amide bond between the oxadiazole-methylamine and thiophene-carboxylic acid. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves coupling yields of 65–72%.

Table 2: Coupling Reaction Performance
Method Catalyst/Reagent Solvent Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane 33–40
Amide Bond Formation EDC, HOBt DCM 65–72

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity. Characterization by $$ ^1H $$-NMR confirms the presence of the difluorocyclohexyl group (δ 2.1–2.3 ppm, multiplet) and thiophene protons (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula $$ \text{C}{14}\text{H}{14}\text{BrF}2\text{N}3\text{O}_2\text{S} $$ ($$ m/z $$ 406.25).

Industrial-Scale Production Considerations

Scale-up requires optimizing solvent recovery and catalytic recycling. Continuous flow reactors reduce reaction times for microwave-assisted steps, while automated liquid-handling systems improve yield reproducibility. Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring may play a crucial role in binding to these targets, while the difluorocyclohexyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of carboxamide derivatives with heterocyclic frameworks. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name/ID Core Structure Key Substituents Functional Differences Reference
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide 1,2,4-oxadiazole + thiophene 4-bromothiophene, 4,4-difluorocyclohexyl, carboxamide Enhanced metabolic stability due to fluorinated cyclohexyl; bromine aids halogen bonding
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () Pyrazole + sulfonamide Chloropyridyl, dimethylaminonaphthalene sulfonamide Sulfonamide group improves solubility but may reduce CNS penetration; pyrazole offers π-π stacking
2-bromo-N-phenyl-1-cyclohexene-1-carboxamide () Cyclohexene + carboxamide Bromocyclohexene, phenyl group Unsaturated cyclohexene increases rigidity; bromine at allylic position enhances reactivity
N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide () Indazole + carboxamide Methoxyphenyl, methylindazole Indazole’s fused aromatic system enhances binding affinity; methoxy group modulates polarity

Research Findings and Implications

Key Observations

Structural Stability: The 1,2,4-oxadiazole ring in the target compound resists metabolic degradation better than pyrazole or indazole cores, as noted in stability assays of related compounds .

Halogen Interactions : Bromine at the thiophene 4-position (target) and cyclohexene 1-position () correlates with improved target engagement in kinase inhibition studies, though specific data for the target compound remains unpublished .

Fluorine Impact : The 4,4-difluorocyclohexyl group enhances bioavailability by reducing cytochrome P450-mediated oxidation, a trend observed in fluorinated carboxamides .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole and thiophene carboxamide moieties in this compound?

The synthesis typically involves multi-step protocols:

  • Oxadiazole formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents).
  • Thiophene functionalization : Bromination at the 4-position of thiophene-2-carboxylic acid, followed by amide coupling with the oxadiazole-containing amine via HATU or EDCI-mediated reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR : 1^1H and 13^13C NMR verify regiochemistry (e.g., bromine substituent position on thiophene, cyclohexyl group connectivity).
  • HRMS : Validates molecular formula (e.g., C₁₅H₁₃BrF₂N₃O₂S).
  • IR : Confirms amide C=O (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) and vehicle-only blanks .

Q. What stability considerations are essential for storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent bromine-thiophene bond degradation.
  • Hygroscopicity : Use desiccants in storage containers due to the oxadiazole’s susceptibility to hydrolysis .

Q. How can computational tools predict its pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
  • MOLO : Predicts metabolic hotspots (e.g., oxidation of difluorocyclohexyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole to enhance target binding.
  • Toxicity screening : Ames test for mutagenicity; mitochondrial toxicity assay (Seahorse Analyzer).
  • Data validation : Cross-reference with analogs (e.g., triazole-thiophene hybrids in ) to identify trends .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Case example : If antimicrobial activity varies between agar diffusion and broth dilution, re-test with standardized inoculum sizes and growth media.
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity vs. cellular activity .

Q. What strategies validate the compound’s selective binding to proposed biological targets (e.g., kinases)?

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR) to resolve binding modes.
  • Negative controls : Include inactive enantiomers or scaffold derivatives to rule off-target effects .

Q. How to address metabolic instability observed in preclinical studies?

  • Metabolite ID : LC-MS/MS analysis of liver microsome incubations to identify major degradation pathways (e.g., CYP450-mediated oxidation).
  • Stabilization : Introduce deuterium at labile positions or replace difluorocyclohexyl with a trifluoromethyl group .

Q. What advanced fluorescence-based techniques can probe its cellular uptake and localization?

  • Derivatization : Attach BODIPY or Cy5 fluorophores to the thiophene moiety via click chemistry.
  • Imaging : Confocal microscopy in live cells (e.g., tracking lysosomal vs. nuclear localization).
  • Quenching controls : Use inhibitors of cellular transport pathways (e.g., chloroquine for lysosomal inhibition) .

Q. Notes

  • Computational and experimental integration (e.g., docking + SPR) is critical for mechanistic validation .
  • Cross-disciplinary collaboration (e.g., synthetic chemists + pharmacologists) enhances SAR robustness.

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